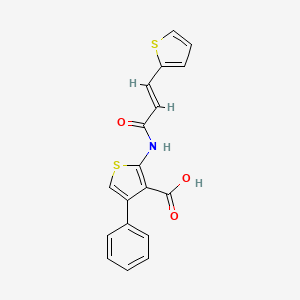

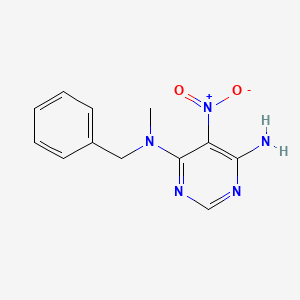

Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride, also known as MPBC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MPBC belongs to the class of N-acyl piperidine derivatives and has been found to have significant effects on the central nervous system.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

- Enzymatic Stability in Drug Candidates : A study on novel anaplastic lymphoma kinase inhibitors, which are structurally related to Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride, revealed insights into enzymatic hydrolysis-mediated clearance affecting pharmacokinetics. It highlighted the challenges in balancing enzymatic stability with pharmacological potency, which is crucial for advancing drug candidates into efficacy studies (Teffera et al., 2013).

Biochemical and Pharmacological Activities

- Antiparasitic Activity : Piper species, including compounds structurally related to Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride, have been evaluated for antiparasitic activity. One study identified new benzoic acid derivatives from Piper species exhibiting significant leishmanicidal and trypanocidal activities, underscoring potential applications in developing antiparasitic agents (Flores et al., 2008).

- Glutamate Receptors and Memory : Research on compounds that modulate glutamate receptors, similar in structure to Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride, has shown that such modulators can significantly impact the induction of long-term potentiation in the hippocampus. These findings suggest potential applications in enhancing memory and cognitive functions (Stäubli et al., 1994).

Chemical Synthesis and Characterization

- Novel Piperidine Derivatives : The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity indicate the significance of structural modifications in enhancing biochemical activity. This research provides a foundation for designing inhibitors targeting neurological disorders (Sugimoto et al., 1990).

- Serotonin Receptor Agonists : The development of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives as serotonin 4 receptor agonists showcases the therapeutic potential of structurally similar compounds in modulating gastrointestinal motility. This research emphasizes the role of chemical structure in determining biological activity and bioavailability (Sonda et al., 2003).

Muscarinic Receptor Modulation

- Antimuscarinic Properties : A study focused on 1-substituted-4-piperidyl benzhydrylcarbamate derivatives revealed their high affinity and selectivity for muscarinic receptors, particularly M1 and M3 types. Such compounds could have implications for treating conditions like urinary incontinence, highlighting the diversity of applications for Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride-related structures (Naito et al., 1998).

Propriétés

IUPAC Name |

methyl 4-(piperidin-4-ylcarbamoyl)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3.ClH/c1-19-14(18)11-4-2-10(3-5-11)13(17)16-12-6-8-15-9-7-12;/h2-5,12,15H,6-9H2,1H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEQWKGMIVTNBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2729199.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2729202.png)

![4-[[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2729203.png)

![4-[(3-Benzyl-4-methyl-1,3-thiazol-2-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2729211.png)

![3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2729215.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2729217.png)

![5-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2729218.png)

![7-benzyl-8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2729219.png)